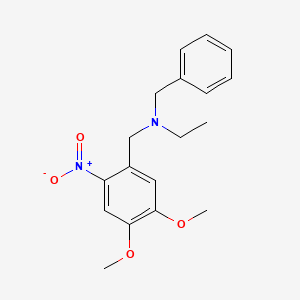
4-(phenoxyacetyl)-4H-1,2,4-triazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Phenoxyacetyl)-4H-1,2,4-triazol-3-amine, also known as PPTA, is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. PPTA is a triazole derivative that has been synthesized using different methods and has shown promising results in biochemical and physiological studies.
作用机制
The mechanism of action of 4-(phenoxyacetyl)-4H-1,2,4-triazol-3-amine is not fully understood but it is believed to act by inhibiting certain enzymes and proteins. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes involved in cell proliferation. In agriculture, this compound has been shown to inhibit the growth of plant pathogens by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different studies. In vitro studies have shown that this compound inhibits the growth of cancer cells and plant pathogens. In vivo studies have shown that this compound has low toxicity and can be used as a potential chemotherapeutic agent. This compound has also been shown to have antifungal and antibacterial activities.
实验室实验的优点和局限性
4-(phenoxyacetyl)-4H-1,2,4-triazol-3-amine has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized using different methods and can be used in various assays. However, this compound has some limitations, including its low solubility in water and some organic solvents. It can also be challenging to obtain high yields of this compound using some synthesis methods.
未来方向
There are several future directions for the study of 4-(phenoxyacetyl)-4H-1,2,4-triazol-3-amine. In pharmaceuticals, further studies are needed to determine the efficacy and safety of this compound as a chemotherapeutic agent. In agriculture, this compound can be studied further for its potential use as a natural fungicide. In material science, this compound can be studied further for its potential use as a ligand in metal-organic frameworks. Further studies are also needed to understand the mechanism of action of this compound and its potential applications in other fields.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. This compound has shown promising results in different studies and further research is needed to fully understand its potential applications.
合成方法
4-(phenoxyacetyl)-4H-1,2,4-triazol-3-amine has been synthesized using different methods, including the reaction of 4-(phenoxyacetyl)-4H-1,2,4-triazol-3-ylamine with various reagents such as sodium hydride, sodium borohydride, and triethylamine. The reaction conditions and reagents used in the synthesis of this compound have been optimized to obtain high yields and purity. The purity and identity of this compound have been confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
科学研究应用
4-(phenoxyacetyl)-4H-1,2,4-triazol-3-amine has been studied for its potential applications in various fields such as pharmaceuticals, agriculture, and material science. In pharmaceuticals, this compound has been studied for its anticancer, antifungal, and antibacterial activities. It has been shown to inhibit the growth of cancer cells and has potential as a chemotherapeutic agent. In agriculture, this compound has been studied for its antifungal activity against plant pathogens. In material science, this compound has been studied for its potential use as a ligand in metal-organic frameworks.
属性
IUPAC Name |
1-(3-amino-1,2,4-triazol-4-yl)-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c11-10-13-12-7-14(10)9(15)6-16-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSMUQZABCQINZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)N2C=NN=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10976368 |
Source


|
| Record name | 1-(5-Imino-1,5-dihydro-4H-1,2,4-triazol-4-yl)-2-phenoxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10976368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6089-70-9 |
Source


|
| Record name | 1-(5-Imino-1,5-dihydro-4H-1,2,4-triazol-4-yl)-2-phenoxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10976368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5-[(anilinocarbonyl)amino]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5785823.png)
![1,3-dimethyl-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5785829.png)

![3-(4-fluorophenyl)-N-{[(2-furylmethyl)amino]carbonothioyl}acrylamide](/img/structure/B5785845.png)
![methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5785853.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B5785868.png)



![3-[(3,4-dimethylphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5785898.png)



![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5785915.png)